molecular formula C16H30N2O3 B7022801 Tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate

Tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B7022801
M. Wt: 298.42 g/mol
InChI Key: YKVYJMICALIVOK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[44]nonane-1-carboxylate is an organic compound with the molecular formula C12H22N2O2 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes a nitrogen atom

Properties

IUPAC Name

tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-15(2,3)21-14(20)18-11-7-13(17-10-6-12-19)16(18)8-4-5-9-16/h13,17,19H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVYJMICALIVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCCC2)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable ketone with an amine under acidic conditions to form the spirocyclic intermediate.

    Introduction of the Hydroxypropylamino Group: The hydroxypropylamino group can be introduced by reacting the spirocyclic intermediate with 3-chloropropanol in the presence of a base such as sodium hydride.

    Protection of the Amino Group: The amino group is protected by reacting the intermediate with tert-butyl chloroformate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.

    Substitution: Various nucleophiles (e.g., alkyl halides), base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), room temperature to reflux.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxy compound.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the binding affinity to target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
  • Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Comparison

Tert-butyl 4-(3-hydroxypropylamino)-1-azaspiro[4.4]nonane-1-carboxylate is unique due to the presence of the hydroxypropylamino group, which imparts additional functionality and potential reactivity compared to similar spirocyclic compounds. This functional group allows for further chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry.

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